

An In-depth Technical Guide to AF 555 NHS Ester Amine Labeling

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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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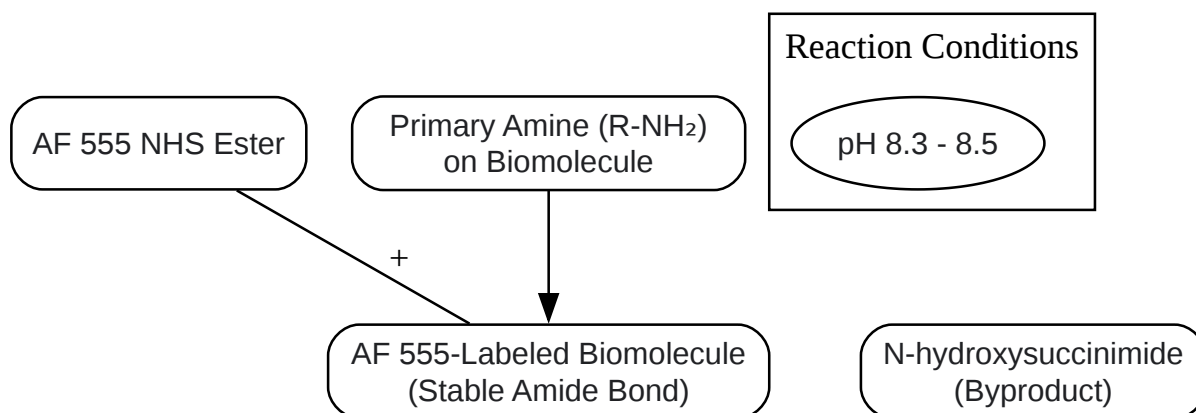
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the amine labeling technique using Alexa Fluor™ 555 N-hydroxysuccinimidyl (NHS) ester. It is designed to equip researchers with the necessary knowledge to effectively conjugate this bright, photostable fluorescent dye to proteins and other amine-containing biomolecules for a wide range of applications in life sciences and drug development.

Core Principle: Covalent Amide Bond Formation

The fundamental principle of **AF 555 NHS ester** amine labeling lies in a nucleophilic acyl substitution reaction. The NHS ester is an amine-reactive functional group that efficiently reacts with primary amines ($-NH_2$) present on biomolecules to form a stable, covalent amide bond.^[1]^[2] In proteins, the most common targets for this reaction are the ϵ -amino group of lysine residues and the N-terminal α -amino group of the polypeptide chain.^[1]^[3]^[4]

The reaction proceeds as the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of an amide bond between the AF 555 fluorophore and the target molecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct.^[1]



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Key Reaction Parameters and Quantitative Data

The efficiency of the labeling reaction is critically dependent on several parameters. Proper control of these factors is essential for achieving the desired degree of labeling and ensuring the functionality of the labeled biomolecule.

pH of the Reaction: The pH of the reaction buffer is the most crucial factor.[3][5] The reaction with primary amines is strongly pH-dependent.[6][7] At a pH below the pKa of the amine group (for lysine, this is around 10.5), the amine is protonated (-NH_3^+) and non-nucleophilic, which significantly slows down the reaction.[3] As the pH increases, the concentration of the deprotonated, reactive amine (-NH_2) increases, favoring the conjugation.[3] However, at high pH, the NHS ester becomes increasingly susceptible to hydrolysis, a competing reaction that renders the dye inactive.[1][5] The optimal pH range that balances amine reactivity and NHS ester stability is 8.3 to 8.5.[5][6][8]

pH Value	Reaction Rate	NHS Ester Stability	Overall Labeling Efficiency
< 7.0	Very Slow	High	Very Low
7.0 - 8.0	Moderate	Moderate	Sub-optimal
8.3 - 8.5	Optimal	Sufficient	Optimal
> 9.0	Fast	Low (Rapid Hydrolysis)	Decreased

Molar Ratio of Dye to Protein: The molar excess of the **AF 555 NHS ester** relative to the amount of protein will influence the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.^{[9][10]} A higher molar excess generally leads to a higher DOL.^[10] However, excessive labeling can lead to fluorescence quenching and may compromise the biological activity of the protein.^{[9][11]} The optimal molar ratio should be determined empirically for each specific protein and application, with a starting point often being a 5- to 20-fold molar excess of the dye.^{[12][13]}

Protein Concentration: For efficient labeling, the concentration of the protein solution should ideally be between 2 and 10 mg/mL.^{[13][14][15]} Dilute protein solutions (<1 mg/mL) can lead to lower labeling efficiency.^[15]

Reaction Time and Temperature: The labeling reaction is typically carried out at room temperature for 1 to 4 hours or on ice overnight.^{[5][7]}

Experimental Protocols

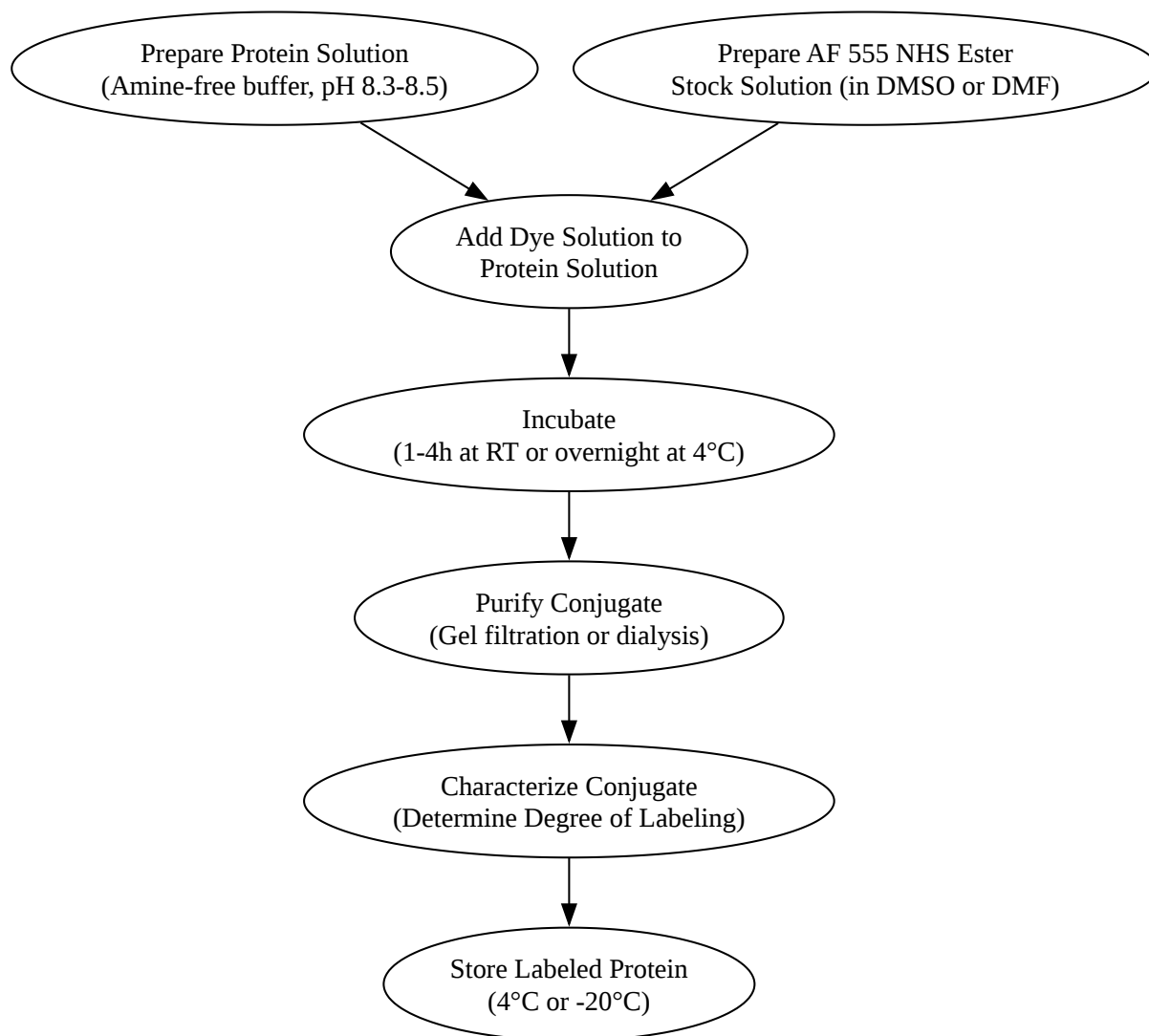
Below are detailed methodologies for labeling proteins with **AF 555 NHS ester**, purification of the conjugate, and determination of the degree of labeling.

I. Preparation of Reagents

- **Protein Solution:**
 - The protein to be labeled should be of high purity.^[15]
 - The protein must be in an amine-free buffer.^{[5][7][13]} Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5.^{[5][7]}
 - Substances containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester and must be removed by dialysis or gel filtration prior to labeling.^{[13][15]}
 - The protein concentration should be adjusted to 2-10 mg/mL.^{[14][15]}
- **AF 555 NHS Ester Stock Solution:**

- **AF 555 NHS ester** is moisture-sensitive.[13] Allow the vial to warm to room temperature before opening to prevent condensation.[13]
- Dissolve the **AF 555 NHS ester** in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[5][14][16]
- Prepare this solution immediately before use, as NHS esters are not stable in solution for extended periods.[17]

II. Labeling Reaction



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- While gently vortexing the protein solution, slowly add the calculated amount of the **AF 555 NHS ester** stock solution.[7][14] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%.[12]

- Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight, protected from light.[5][7] Gentle stirring or rotation during incubation can improve labeling efficiency.[18]

III. Purification of the Labeled Protein

It is crucial to remove the unreacted **AF 555 NHS ester** and the NHS byproduct from the labeled protein.[9][19] The most common method for purification is size-exclusion chromatography (e.g., gel filtration).[4][7][14] Dialysis can also be used.[20]

- Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.[14]
- Apply the reaction mixture to the top of the column.
- Elute the labeled protein with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained on the column.
- Collect the fractions containing the colored, labeled protein.

IV. Characterization: Determining the Degree of Labeling (DOL)

The DOL is calculated from the absorbance measurements of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF 555 dye (~555 nm).[9][11][19]

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 555 nm (A_{555}) using a spectrophotometer.
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$$

- CF is the correction factor (A_{280} of the free dye / A_{max} of the free dye). For AF 555, this is approximately 0.08.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (in $\text{M}^{-1}\text{cm}^{-1}$).

- Calculate the DOL using the following formula:

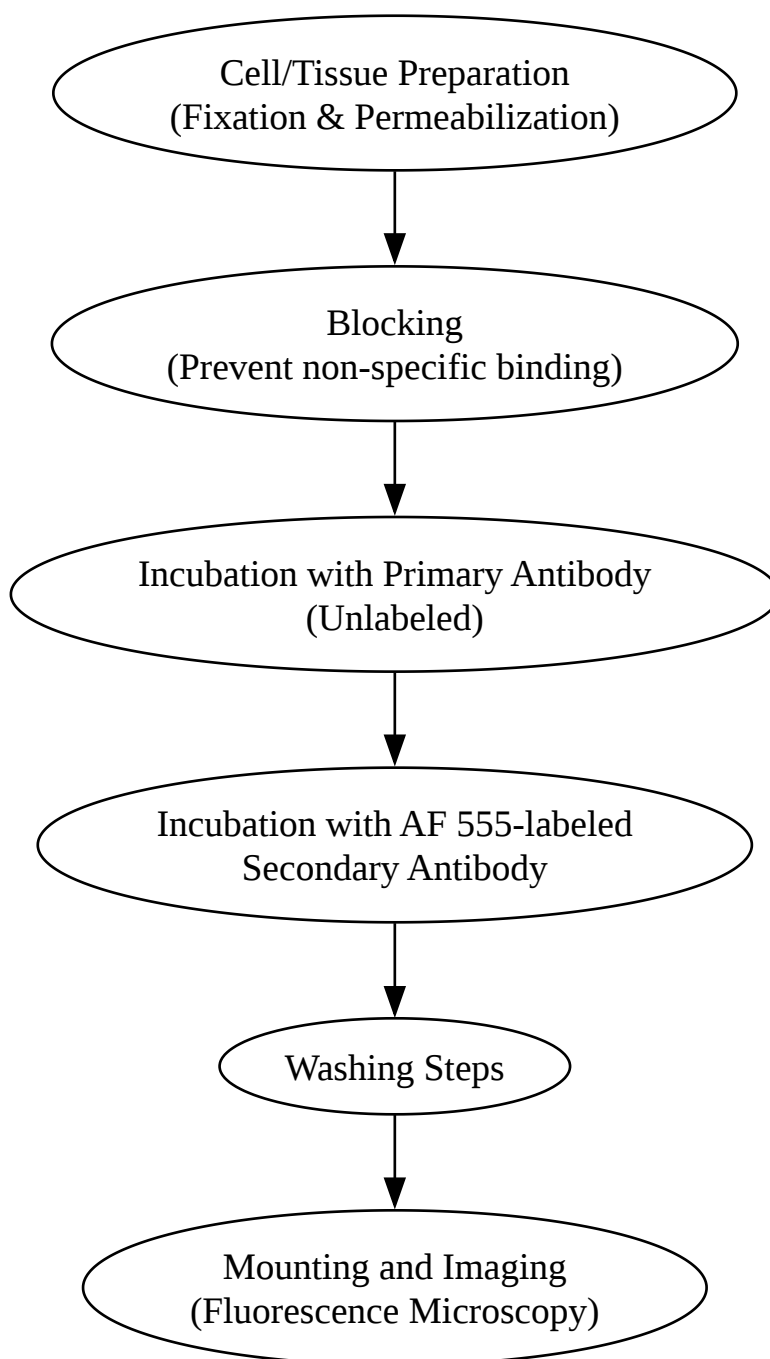
$$\text{DOL} = A_{555} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

- ϵ_{dye} is the molar extinction coefficient of AF 555 at 555 nm, which is approximately 150,000 M⁻¹cm⁻¹.[\[21\]](#)

For IgG antibodies, an optimal DOL is typically between 2 and 10.[\[11\]](#)[\[15\]](#)

Application in Immunofluorescence

AF 555-labeled proteins, particularly antibodies, are widely used in fluorescence microscopy for immunofluorescence (IF) staining. The high brightness and photostability of AF 555 make it an excellent choice for visualizing cellular targets.[\[22\]](#)[\[23\]](#)[\[24\]](#)



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Troubleshooting

Issue	Potential Cause	Suggested Solution
Low Labeling Efficiency	- Presence of primary amines in the buffer (e.g., Tris, glycine).[13]- Incorrect pH of the reaction buffer.[2][3]- Hydrolyzed/inactive NHS ester due to moisture.[13]- Low protein concentration.[13][15]	- Dialyze the protein against an amine-free buffer (PBS or bicarbonate).- Ensure the buffer pH is between 8.3 and 8.5.- Use fresh, high-quality anhydrous DMSO or DMF to dissolve the NHS ester.- Concentrate the protein to at least 2 mg/mL.
Protein Precipitation	- High dye-to-protein molar ratio.[13]- High concentration of organic solvent.	- Reduce the molar excess of the dye in the reaction.- Ensure the final concentration of DMSO or DMF is below 10%.
No or Weak Fluorescence	- Sub-optimal degree of labeling.- Photobleaching.	- Optimize the labeling reaction to achieve a higher DOL.- Use an anti-fade mounting medium for microscopy.

Properties of AF 555 Dye

Property	Value
Excitation Maximum	~555 nm[16][21][23]
Emission Maximum	~565 nm[21][23]
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹ [21]
Quantum Yield	High[22][24]
Photostability	High[22][24]
Solubility	Water-soluble[16][23]
pH Sensitivity	Relatively insensitive over a wide pH range (pH 4-10)[16][23]

This guide provides a solid foundation for understanding and implementing **AF 555 NHS ester** amine labeling. For specific applications and proteins, empirical optimization of the reaction conditions is always recommended to achieve the best results.

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